Fmoc-hydroxy-tic-oh
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Overview
Description
“Fmoc-hydroxy-tic-oh” is a serine protease kallikrein 7 modulator . It is a white to light yellow crystal powder . The molecular formula is C25H21NO4 and the molecular weight is 399.44 .
Synthesis Analysis
Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of “Fmoc-hydroxy-tic-oh” is represented by the SMILES string OC(=O)[C@@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35
. The InChI key is LIRBCUNCXDZOOU-QHCPKHFHSA-N
.
Chemical Reactions Analysis
The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .
Physical And Chemical Properties Analysis
“Fmoc-hydroxy-tic-oh” is a white to light yellow crystal powder . The optical activity is [α]20/D +26.0±3.0°
, c = 1% in methanol . The storage temperature is 2-8°C .
Scientific Research Applications
Synthesis and Peptide Incorporation
Fmoc-hydroxy-tic-oh, a conformationally constrained amino acid, has been synthesized for use in peptides. Its potential for biological activity has been explored by incorporating it into peptides using standard Fmoc solid-phase synthesis (Santagada et al., 2001).
Hydroxy-Group Protection
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in various chemical syntheses. This protection can be removed conveniently, allowing for its use in complex syntheses involving sensitive groups (Gioeli & Chattopadhyaya, 1982).
Biomedical Applications
Fmoc-functionalized amino acids are used in the development of supramolecular hydrogels, which have significant biomedical applications. These hydrogels exhibit biocompatible and biodegradable properties, making them suitable for various medical purposes (Croitoriu et al., 2021).
Mass Spectrometry Analysis
Fmoc protected amino acids have been analyzed in studies using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This research aids in understanding the behavior of these compounds in various conditions, such as their affinity to hydroxyl groups (Du et al., 2003).
Hydrogel Development
Fmoc-protected amino acid-based hydrogels have been developed for various applications, including in the biomedical field. These hydrogels can incorporate other materials, like carbon nanotubes, enhancing their functionality (Roy & Banerjee, 2012).
Fluorescence and Nanocluster Stabilization
Fmoc-protected amino acids form hydrogels that are utilized for preparing and stabilizing fluorescent silver nanoclusters. This application is significant in fields like optical sensing and nanotechnology (Roy & Banerjee, 2011).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZSUJEVZOPJV-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-hydroxy-tic-oh |
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